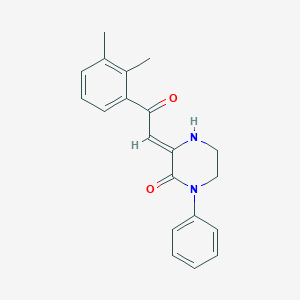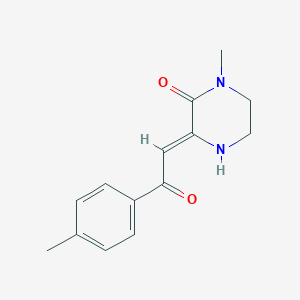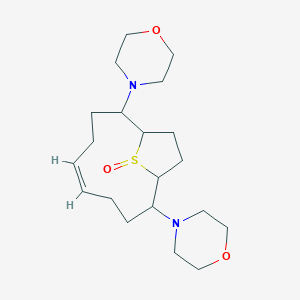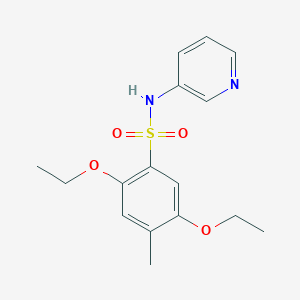
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, also known as UH-301, is a chemical compound that belongs to the class of tetralin derivatives. It has been extensively studied for its potential in treating various neurological disorders, including Parkinson's disease and depression. In
Mecanismo De Acción
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin acts as a partial agonist at the dopamine D2 receptor, which means it activates the receptor to a lesser extent than the full agonist dopamine. This results in a modulatory effect on dopamine signaling, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been shown to increase dopamine release in the striatum, which is a region of the brain involved in movement and reward. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease, as well as an antidepressant effect in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its neuroprotective and antidepressant effects. However, it also has limitations, including its partial agonist activity, which may make it less potent than full agonists, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin. One area of interest is its potential in treating other neurological disorders, such as schizophrenia and addiction. Another area of research is the development of more potent and selective derivatives of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin. Additionally, further studies are needed to elucidate the exact mechanisms underlying its neuroprotective and antidepressant effects.
Métodos De Síntesis
The synthesis of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin involves the reaction of 6,7-dihydroxytetralin with trifluoromethanesulfonyl chloride in the presence of a base, followed by the reaction with n-propylamine. This method yields a pure form of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin that has been used in various scientific studies.
Aplicaciones Científicas De Investigación
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been widely studied for its potential in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood. 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been found to have a neuroprotective effect on dopaminergic neurons, which are affected in Parkinson's disease. It has also been shown to have antidepressant effects in animal models.
Propiedades
Número CAS |
161970-95-2 |
|---|---|
Nombre del producto |
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin |
Fórmula molecular |
C14H18F3NO3S |
Peso molecular |
337.36 g/mol |
Nombre IUPAC |
[(7R)-7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO3S/c1-2-8-18-11-7-6-10-4-3-5-13(12(10)9-11)21-22(19,20)14(15,16)17/h3-5,11,18H,2,6-9H2,1H3/t11-/m1/s1 |
Clave InChI |
ZRWGXXAMGVLDQT-LLVKDONJSA-N |
SMILES isomérico |
CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
CCCNC1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
Sinónimos |
8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin 8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, (+-)-isomer 8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, (S)-isomer 8-SO2CF3-PAT R-(+)-8-OSO2CF3-PAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)









![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

